molecular formula C28H22N2O2 B14237166 9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- CAS No. 405270-73-7

9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-

Cat. No.: B14237166
CAS No.: 405270-73-7
M. Wt: 418.5 g/mol
InChI Key: XCQLUEBBVZIWHI-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This specific derivative is characterized by the presence of phenylmethylamino groups at the 1 and 8 positions on the anthracenedione structure, which imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- typically involves the reaction of 9,10-anthracenedione with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracenedione derivatives .

Scientific Research Applications

9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Bis(phenylamino)-9,10-anthracenedione
  • 1,4-Diamino-9,10-anthracenedione
  • 1,5-Diamino-9,10-anthracenedione

Comparison

Compared to other similar compounds, 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- exhibits unique properties due to the presence of phenylmethylamino groups. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules, making it a valuable compound for various applications .

Properties

CAS No.

405270-73-7

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

1,8-bis(benzylamino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O2/c31-27-21-13-7-15-23(29-17-19-9-3-1-4-10-19)25(21)28(32)26-22(27)14-8-16-24(26)30-18-20-11-5-2-6-12-20/h1-16,29-30H,17-18H2

InChI Key

XCQLUEBBVZIWHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NCC5=CC=CC=C5

Origin of Product

United States

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